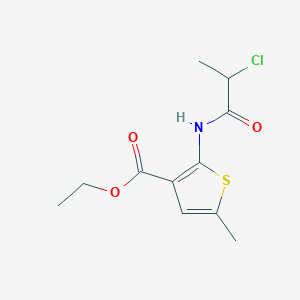

Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(2-chloropropanoylamino)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c1-4-16-11(15)8-5-6(2)17-10(8)13-9(14)7(3)12/h5,7H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZFKEVQOJQAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C)NC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate is a synthetic organic compound notable for its potential biological activities. This compound, characterized by its unique structure, has been the subject of interest in medicinal chemistry due to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClNO3S. The compound features a thiophene ring substituted with an ethyl group, a chloropropanamido group, and an ethyl ester group. These functional groups contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H16ClNO3S |

| Molecular Weight | 287.79 g/mol |

| Functional Groups | Thiophene, Amide, Ester |

| CAS Number | 1275177-44-0 |

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The chloropropanamido group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. This mechanism suggests potential applications in treating diseases associated with inflammatory and infectious processes.

Antimicrobial Properties

Thiophene derivatives, including this compound, have shown efficacy against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. This compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

Research Findings

Recent studies have highlighted the compound's potential as a pharmacological agent. For instance, research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory enzymes . Further investigations are required to elucidate the full scope of its biological activities.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition compared to control compounds.

- Inhibition of Enzymatic Activity : Another study focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The results indicated a dose-dependent inhibition, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Ethyl vs. Methyl at Position 5: The ethyl-substituted analog (C₁₂H₁₆ClNO₃S) exhibits higher molecular weight and lipophilicity compared to the methyl variant. This substitution may improve bioavailability in hydrophobic environments .

Functional Group Modifications

- Methylcarbamoyl Group : The introduction of a methylcarbamoyl moiety (C₁₃H₁₇ClN₂O₄S) adds a polar functional group, enhancing solubility in aqueous media and enabling interactions with biological targets via hydrogen bonding .

- Amino/Cyano Groups: The amino-cyano derivative (C₁₀H₁₁N₂O₂S) lacks the chloropropanamido group, making it more reactive toward electrophilic substitution, which is advantageous in polymer synthesis .

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate typically follows a two-stage approach:

- Stage 1: Preparation of the aminothiophene intermediate, specifically ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.

- Stage 2: N-acylation of the amino group with chloropropionyl chloride to introduce the 2-chloropropanamido substituent.

This method is supported by detailed experimental protocols and spectral characterization data confirming the structure of the target compound.

Preparation of Aminothiophene Intermediate

The key intermediate, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, is synthesized via a multicomponent condensation reaction involving:

- Acetylacetone

- Ethyl cyanoacetate

- Sulfur

- Diethylamine

This reaction is conducted in absolute ethanol under controlled conditions, yielding the aminothiophene derivative with high purity. The process is based on established procedures reported by Abu-Hashem and others.

N-Acylation with Chloropropionyl Chloride

The critical step to form this compound involves the N-acylation of the amino group of the aminothiophene intermediate using chloropropionyl chloride. The procedure is as follows:

- A mixture of the aminothiophene intermediate and potassium carbonate (K2CO3) is stirred in dimethylformamide (DMF) under an ice bath for 10 minutes.

- Chloropropionyl chloride (3 equivalents) is added dropwise to the reaction mixture.

- The mixture is stirred at room temperature overnight.

- The reaction mixture is poured into crushed ice, precipitating the product.

- The precipitate is filtered, washed with water multiple times, and crystallized from aqueous ethanol to obtain the pure compound.

Reaction Conditions and Optimization

| Parameter | Condition | Notes |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, facilitates nucleophilic substitution |

| Base | Potassium carbonate (K2CO3) | Neutralizes HCl formed, promotes acylation |

| Temperature | Initial ice bath (0°C), then room temperature | Controls reaction rate and side reactions |

| Reaction time | Overnight (~12-16 hours) | Ensures complete conversion |

| Work-up | Precipitation in crushed ice, washing with water | Removes impurities and residual reagents |

| Purification | Recrystallization from aqueous ethanol | Enhances purity and crystallinity |

Spectral and Analytical Confirmation

The structure of this compound is confirmed by:

- [^1H NMR Spectroscopy](pplx://action/followup): Characteristic triplet-quartet pattern for the ethyl ester group; triplet at ~1.4 ppm, quartet at ~4.4 ppm; two triplets at 3.0 and 3.9 ppm corresponding to the chloromethylene protons (-CH2CH2Cl).

- [^13C NMR Spectroscopy](pplx://action/followup): Signals at 14.2 ppm (CH3 ester), 16 ppm (CH3 on thiophene), 30 ppm (CH3 acetyl), 38 ppm (-CH2-CONH-), 39 ppm (Cl-CH2-), 61 ppm (CH3CH2COO-), and thiophene quaternary carbons between 115-151 ppm.

- Mass Spectrometry: Molecular ion peak at m/z 317 (M+) and isotope peak at m/z 319 (M+2) consistent with chlorine-containing compound.

- Melting Point: Consistent with reported data to confirm purity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Multicomponent condensation | Acetylacetone, ethyl cyanoacetate, sulfur, diethylamine, ethanol | Formation of aminothiophene intermediate |

| N-acylation | Aminothiophene, chloropropionyl chloride, K2CO3, DMF, ice bath to RT | Formation of this compound |

| Work-up and purification | Ice precipitation, washing, recrystallization from aqueous ethanol | Isolation of pure compound |

| Characterization | NMR, MS, melting point | Confirmation of structure and purity |

Research Findings and Practical Considerations

- The use of potassium carbonate as a base in DMF is crucial for promoting the acylation while minimizing side reactions.

- The dropwise addition of chloropropionyl chloride at low temperature controls the reaction rate and reduces undesired polymerization or decomposition.

- Overnight stirring ensures high conversion and yield.

- The described method yields a yellowish-white crystalline product with good purity and reproducibility.

- Spectral data strongly support the successful introduction of the 2-chloropropanamido group.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving Gewald thiophene ring formation followed by amidation. For example, condensation of ethyl acetoacetate with sulfur and cyanoacetamide derivatives under reflux in ethanol with triethylamine catalysis generates the thiophene core . Subsequent chloropropionamide substitution requires careful control of temperature (0–5°C) to avoid side reactions, as seen in analogous syntheses . Optimization involves monitoring via TLC and adjusting solvent polarity (e.g., switching from ethanol to DMF for sterically hindered intermediates) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying substituent positions (e.g., distinguishing methyl groups at C5 vs. C4) . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like the ester carbonyl (~1700 cm⁻¹) and secondary amide (~1650 cm⁻¹) . Purity is assessed via HPLC with UV detection at λ = 254 nm, using C18 reverse-phase columns .

Q. What structural features of this compound suggest potential biological activity?

- Methodological Answer : The thiophene core is bioisosteric to benzene, enhancing metabolic stability, while the 2-chloropropanamido group may act as a hydrogen-bond acceptor for enzyme interactions . The ethyl ester improves solubility for in vitro assays, and the methyl group at C5 reduces steric hindrance at the active site . Comparative studies with simpler analogs (e.g., ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate) highlight the importance of the chloropropionamide moiety for target binding .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in spectroscopic assignments for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (performed using SHELXL ) provides definitive bond angles and torsion angles, clarifying regiochemistry of substituents. For instance, in similar thiophene derivatives, crystallography confirmed the orientation of chlorophenyl groups that NMR alone could not resolve . Data refinement in WinGX or OLEX2 ensures accurate displacement parameters, critical for distinguishing dynamic disorder from static conformational isomers .

Q. What experimental strategies address contradictions between computational docking predictions and biological assay results?

- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Free-energy perturbation (FEP) calculations or molecular dynamics (MD) simulations (using AMBER or GROMACS) can reconcile docking scores with experimental IC₅₀ values . For example, if in vitro assays show weak enzyme inhibition despite strong docking scores, MD may reveal unstable binding due to steric clashes with the methylthiophene ring .

Q. How do substituent modifications (e.g., replacing chloro with nitro groups) affect structure-activity relationships (SAR)?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs (e.g., ethyl 2-(2-nitropropanamido)-5-methylthiophene-3-carboxylate) and comparing their bioactivity. For antimicrobial activity, nitro groups may enhance electron-withdrawing effects, increasing reactivity toward bacterial enzymes, but reduce solubility . Data analysis requires multivariate regression to decouple electronic, steric, and lipophilic contributions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Racemization at the α-carbon of the chloropropionamide group is a key issue. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) can preserve chirality . Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., pH, temperature) for pilot-scale reactions .

Methodological Considerations

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing in buffers (pH 1–10) at 40°C/75% RH monitors degradation products via LC-MS. The ester group is prone to hydrolysis under alkaline conditions, while the amide bond degrades in acidic media . Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, and excipient screening (e.g., cyclodextrins) stabilizes labile groups .

Q. What computational tools are recommended for predicting metabolite formation?

- Methodological Answer : Software like Meteor (Lhasa Limited) or GLORYx predicts phase I/II metabolites based on structural motifs. For this compound, cytochrome P450-mediated oxidation at the thiophene ring and ester hydrolysis are likely pathways . In vitro microsomal assays (human liver microsomes + NADPH) validate predictions, with UPLC-QTOF-MS identifying glutathione adducts for reactive metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.